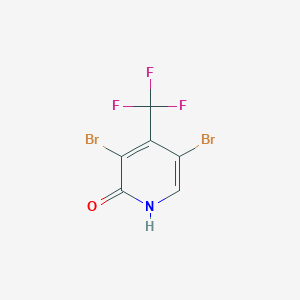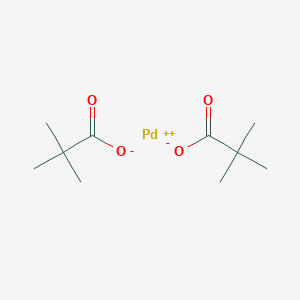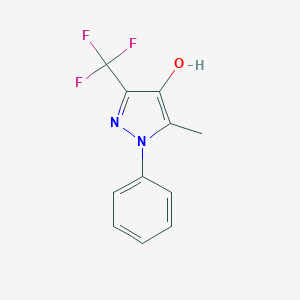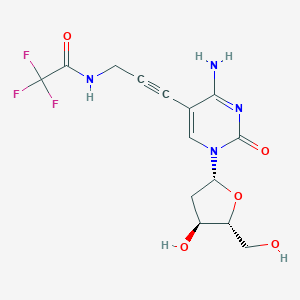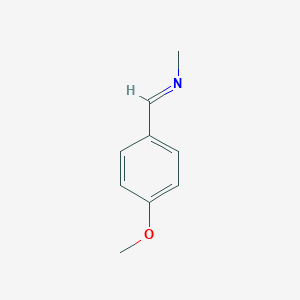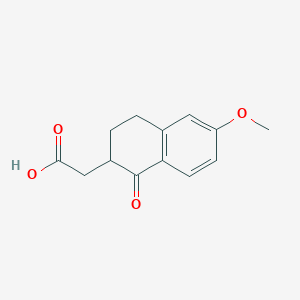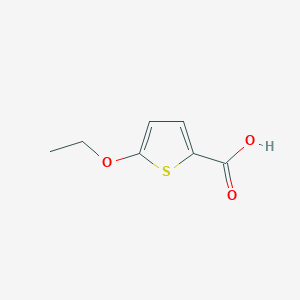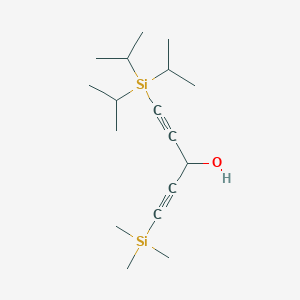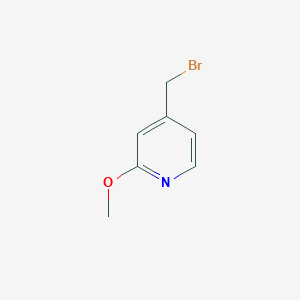
4-(溴甲基)-2-甲氧基吡啶
描述
“4-(Bromomethyl)-2-methoxypyridine” likely refers to a pyridine derivative where a bromomethyl group (-CH2Br) is attached to the 4th carbon and a methoxy group (-OCH3) is attached to the 2nd carbon of the pyridine ring .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-2-methoxypyridine” would consist of a pyridine ring with a bromomethyl group attached to the 4th carbon and a methoxy group attached to the 2nd carbon . The exact 3D conformation could be determined using techniques like X-ray crystallography or NMR .Chemical Reactions Analysis
As a bromomethyl compound, “4-(Bromomethyl)-2-methoxypyridine” would likely undergo reactions typical of alkyl halides, such as nucleophilic substitution or elimination . The pyridine ring could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)-2-methoxypyridine” would depend on its exact structure. Typically, bromomethyl compounds are colorless to pale yellow liquids or solids . They are usually soluble in common organic solvents .科学研究应用
合成化学中的前体
4-(溴甲基)-2-甲氧基吡啶已被用作合成化学中的前体。例如,相关化合物3-溴-2-氯-4-甲氧基吡啶已被开发为实用的2,3-吡啶前体。这种取代的2,3-吡啶与2-甲氧基呋喃和2-甲基呋喃具有区域选择性反应,展示了它在创建特定化学结构(Walters, Carter, & Banerjee, 1992)中的实用性。
有机合成中
在有机合成中,4-(溴甲基)-2-甲氧基吡啶的衍生物已被用于各种反应。例如,4-甲氧基吡啶1-氧化物与溴乙酸乙酯的反应产生了高产率的乙酰甘醇酯,展示了甲氧基吡啶衍生物在有机合成中的反应性(Tien, Yeh, & Tien, 1977)。
环收缩和转化
硼(III)溴化物诱导的3-甲氧基哌啶环收缩为2-(溴甲基)吡咯烷已被研究,该反应通过一个中间的双环氮杂环离子进行。这突出了哌啶转化为吡咯烷的罕见转化,这是化学合成中的一个重要转化(Tehrani et al., 2000)。
在生物活性复合物合成中的应用
已合成了溴化物[3-乙基-4-芳基-5-(2-甲氧基吡啶-5-基)-1-丙基-1,3-二氢-2H-咪唑-2-基亚胺]金(i)复合物,特别关注其对某些癌细胞系的活性。这些复合物中2-甲氧基吡啶-5-基残基的重要性突显了它们在医学研究应用中的潜力(Gallati et al., 2020)。
热诱导重排
已进行了关于2-甲氧基吡啶类似物在闪蒸真空热解条件下重排为N-甲基吡啉酮的研究。这项研究为了解甲氧基吡啶在特定条件下的行为提供了见解,这对于理解它们的反应性和稳定性是至关重要的(Lister, Prager, Tsaconas, & Wilkinson, 2003)。
作用机制
安全和危害
属性
IUPAC Name |
4-(bromomethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPDTLJSDLQQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600118 | |
| Record name | 4-(Bromomethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-methoxypyridine | |
CAS RN |
120277-15-8 | |
| Record name | 4-(Bromomethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


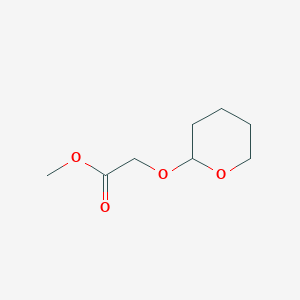


![Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B176382.png)
